molecular formula C7H5Cl2NO3 B1429119 (3,5-Dichloro-2-nitrophenyl)methanol CAS No. 1267952-21-5

(3,5-Dichloro-2-nitrophenyl)methanol

Cat. No. B1429119
M. Wt: 222.02 g/mol
InChI Key: RXUULDPWXJWUKM-UHFFFAOYSA-N
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Description

(3,5-Dichloro-2-nitrophenyl)methanol, also known as DCM, is a chemical compound with the molecular formula C7H5Cl2NO3 . It has a molecular weight of 222.03 g/mol . The compound is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI code for (3,5-Dichloro-2-nitrophenyl)methanol is 1S/C7H5Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

(3,5-Dichloro-2-nitrophenyl)methanol is a powder that is stored at room temperature .

Scientific Research Applications

Kinetic Studies in Sulfur Compounds

The study of bond scission in sulfur compounds, specifically sulfur-oxygen and sulfur-chlorine bond scission during methanolysis, is relevant to understanding the behavior of (3,5-Dichloro-2-nitrophenyl)methanol. Buncel and Raoult (1972) conducted kinetic studies of the reaction of p-nitrophenyl chlorosulfate with methoxide ion in methanol, which are pertinent to this compound's reactivity and potential applications in understanding stereo-electronic factors in activation entropies (Buncel & Raoult, 1972).

Organocatalysis in Transesterification

(3,5-Dichloro-2-nitrophenyl)methanol can be associated with the study of zwitterionic salts as organocatalysts for transesterification. Ishihara, Niwa, and Kosugi (2008) explored the effectiveness of novel zwitterionic salts, including compounds structurally related to (3,5-Dichloro-2-nitrophenyl)methanol, in catalyzing transesterification reactions (Ishihara, Niwa, & Kosugi, 2008).

Methanolytic Cleavage of Esters

The compound's role in methanolytic cleavage is highlighted by Andrea, Neverov, and Brown (2010), who investigated the methanolyses of various organophosphorus esters using solid supported lanthanide ion catalysts. This research offers insights into the utility of (3,5-Dichloro-2-nitrophenyl)methanol in similar catalytic processes (Andrea, Neverov, & Brown, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

(3,5-dichloro-2-nitrophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2NO3/c8-5-1-4(3-11)7(10(12)13)6(9)2-5/h1-2,11H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXUULDPWXJWUKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1CO)[N+](=O)[O-])Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dichloro-2-nitrophenyl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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